molecular formula C26H29NO10 B134462 1-Hydroxy-13-deoxocarminomycin CAS No. 145066-22-4

1-Hydroxy-13-deoxocarminomycin

Cat. No.: B134462
CAS No.: 145066-22-4
M. Wt: 515.5 g/mol
InChI Key: QUXOQSCRBFOLAV-UHFFFAOYSA-N
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Description

1-Hydroxy-13-deoxocarminomycin is a cytotoxic anthracycline antibiotic produced by the bacterium Streptomyces peucetius var. carminatus. This compound is known for its potent antineoplastic properties, making it a valuable agent in cancer research and treatment. It is structurally related to other anthracyclines, which are well-known for their role in chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-13-deoxocarminomycin involves several steps, starting from the fermentation of Streptomyces peucetius var. carminatus. The fermentation broth is extracted, and the compound is isolated through a series of chromatographic techniques. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the extraction and purification processes are optimized for higher yields and purity. Advanced techniques such as continuous chromatography may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-13-deoxocarminomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-13-deoxocarminomycin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of anthracyclines and their derivatives.

    Biology: The compound is used to investigate the mechanisms of bacterial metabolism and antibiotic production.

    Medicine: Its potent antineoplastic properties make it a valuable agent in cancer research, particularly in studying its effects on various cancer cell lines.

    Industry: The compound is used in the development of new antibiotics and chemotherapeutic agents.

Mechanism of Action

1-Hydroxy-13-deoxocarminomycin exerts its effects primarily through intercalation into DNA, disrupting the replication and transcription processes. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. The compound also generates reactive oxygen species, causing oxidative damage to cellular components. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-13-deoxocarminomycin is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. Its production by a specific strain of Streptomyces peucetius var. carminatus also sets it apart from other anthracyclines .

Properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO10/c1-3-26(35)7-10-16(14(8-26)37-15-6-11(27)21(30)9(2)36-15)23(32)20-19(22(10)31)24(33)17-12(28)4-5-13(29)18(17)25(20)34/h4-5,9,11,14-15,21,28-32,35H,3,6-8,27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXOQSCRBFOLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932484
Record name 3-Ethyl-3,5,7,10,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145066-22-4
Record name 1-Hydroxy-13-deoxocarminomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145066224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-3,5,7,10,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Hydroxy-13-deoxocarminomycin
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